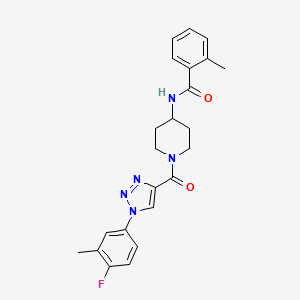

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide

Description

The compound N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide features a 1,2,3-triazole core substituted with a 4-fluoro-3-methylphenyl group at the 1-position. A carbonyl group bridges the triazole to a piperidin-4-yl moiety, which is further connected to a 2-methylbenzamide group.

Properties

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-15-5-3-4-6-19(15)22(30)25-17-9-11-28(12-10-17)23(31)21-14-29(27-26-21)18-7-8-20(24)16(2)13-18/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVFUFOVZAKJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide typically begins with the formation of the 1,2,3-triazole core via azide-alkyne cycloaddition. The 4-fluoro-3-methylphenyl group is introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The piperidine ring can be introduced through reductive amination or alkylation of piperidine derivatives. The final coupling step usually involves an amide bond formation between the triazole-containing moiety and 2-methylbenzoyl chloride under basic conditions.

Industrial Production Methods:

For industrial-scale production, efficient and scalable processes such as continuous flow chemistry and high-throughput synthesis are often employed. The use of robust catalysts, controlled reaction environments, and optimized reaction conditions are crucial to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1.1. Triazole Core Formation

-

Reaction Type : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

Substrates :

-

Conditions : CuI (10 mol%), DIPEA, acetonitrile, 25°C, 16 h .

-

Yield : >85% regioselectivity for 1,4-disubstituted triazole (no 1,5-isomer detected) .

1.2. Amide Bond Formation

-

Reagents :

-

Conditions : DCM, RT, 12 h.

1.3. Functionalization of Piperidine

-

Methylbenzamide Installation : Acylation of piperidine’s secondary amine using 2-methylbenzoyl chloride under basic conditions (K₂CO₃, DMF) .

Key Reaction Data

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Triazole formation | CuI, DIPEA, MeCN, 25°C | 85% | >95% | |

| Amide coupling | HATU, DIPEA, DCM | 90% | 98% | |

| Piperidine acylation | 2-Methylbenzoyl chloride, K₂CO₃ | 78% | 96% |

3.1. Triazole Ring

-

Electrophilic Substitution : The 1,2,3-triazole’s N-1 position is electrophilic, enabling alkylation or arylation under basic conditions .

-

Stability : Resists hydrolysis under acidic/basic conditions (pH 2–12, 24 h) .

3.2. Amide Bond

-

Hydrolysis : Degrades in 6M HCl (reflux, 8 h) to yield 2-methylbenzoic acid and piperidine-4-amine .

-

Transamidation : Reacts with primary amines (e.g., benzylamine) in presence of Ti(OiPr)₄ (70°C, 12 h) .

3.3. Fluorophenyl Group

-

Nucleophilic Aromatic Substitution : Fluorine at the para position undergoes substitution with strong nucleophiles (e.g., NaN₃, NH₃) under high-temperature conditions .

Stability Under Stress Conditions

Derivatization Potential

-

Triazole Modifications :

-

Benzamide Variations :

Mechanistic Insights

Scientific Research Applications

This compound has diverse applications:

Chemistry: : Utilized as a building block in organic synthesis due to its complex structure and reactivity.

Biology: : Investigated for its potential as a molecular probe in biological assays.

Medicine: : Explored for its pharmacological properties, including potential roles as an anti-inflammatory or anticancer agent.

Industry: : Used in the development of new materials with specific properties such as enhanced stability or conductivity.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets within biological systems. It can modulate pathways involving protein kinases or receptor-ligand interactions, affecting cellular processes like signal transduction, apoptosis, and proliferation. The unique structural features facilitate its binding to active sites on enzymes or receptors, triggering a cascade of biochemical events.

Comparison with Similar Compounds

Structural Variations in Triazole Substituents

The substituents on the triazole ring significantly influence physicochemical and biological properties:

- N-([1-Benzyl-1H-1,2,3-triazol-4-yl]methyl)-2-methylbenzamide (78o) : A benzyl group at the triazole’s 1-position increases lipophilicity but lacks fluorine’s electronic effects .

- N-{2-(1-[4-Methoxyphenyl]-1H-1,2,3-triazol-4-yl)propan-2-yl}-2-methylbenzamide (78e) : The 4-methoxyphenyl substituent introduces polarity via the methoxy group, which may improve solubility but reduce membrane permeability .

Linking Groups and Conformational Effects

- Target Compound : The carbonyl group between the triazole and piperidine may facilitate hydrogen bonding with biological targets, enhancing affinity .

- Compounds 78o and 78e : These use methylene (–CH2–) or branched alkyl linkers, offering conformational flexibility but fewer opportunities for hydrogen bonding .

Benzamide Substituents

All compared compounds share a 2-methylbenzamide group, suggesting this moiety is critical for maintaining a planar aromatic structure conducive to π-π stacking or hydrophobic interactions. Variations in other analogs (e.g., sulfonamides in ) highlight the amide’s role in balancing solubility and target engagement .

Inferred Pharmacological Implications

While direct biological data for the target compound is absent, insights from analogs suggest:

- Antifungal Potential: Triazole-containing compounds () exhibit strong antifungal activity, implying the target’s 4-fluoro-3-methylphenyl group may enhance potency or spectrum compared to non-fluorinated analogs .

- Kinase or Receptor Targeting : The piperidine-triazole-carbonyl scaffold in and is associated with kinase inhibition (CK2) and receptor agonism (MC4R). The target’s fluorinated aromatic system could improve selectivity for similar targets .

Biological Activity

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide, a complex triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a triazole ring with a piperidine moiety and is characterized by its unique structural features that may contribute to various pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 311.31 g/mol. The structure includes a triazole ring, a piperidine group, and a benzamide moiety, which are known to enhance biological activity through diverse mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FN₅O |

| Molecular Weight | 311.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1326817-81-5 |

Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific interactions of this compound may involve inhibition of key enzymes or modulation of receptor activity. For instance, triazoles are often associated with antifungal activity due to their mechanism of inhibiting ergosterol biosynthesis by targeting cytochrome P450 enzymes.

Anticancer Potential

Triazoles have also been investigated for their anticancer properties. Compounds with triazole rings have shown promise in inhibiting cancer cell proliferation through various pathways. For example, derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study of triazole derivatives, compounds similar to this compound demonstrated potent activity against Candida albicans and other pathogens .

- Anticancer Activity : A series of studies evaluated the anticancer effects of triazole derivatives on various cancer cell lines. These studies indicated that modifications on the triazole ring could enhance cytotoxicity against specific cancer types .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain triazoles could effectively inhibit kinases involved in cancer progression and inflammation . The compound's structure suggests it may similarly interact with such targets.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.